1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Overview

Description

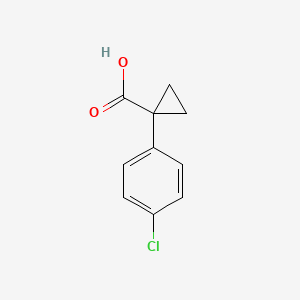

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9ClO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by cyclization and hydrolysis. The reaction conditions typically include the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorophenylmethanol.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)cyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of various bioactive compounds:

- Anticancer Activity : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit cytotoxic effects against cancer cell lines. For example, studies have synthesized cyclopropanecarboxamide derivatives, including those based on this compound, demonstrating significant anticancer activity .

- CYP Enzyme Interaction : The compound acts as an inhibitor for specific cytochrome P450 enzymes (notably CYP1A2), which are crucial for drug metabolism. This property makes it a candidate for further exploration in drug-drug interaction studies .

Biological Evaluation

The biological evaluation of this compound includes its permeability and absorption characteristics:

- Blood-Brain Barrier Permeability : It has been noted that this compound is a blood-brain barrier permeant, suggesting potential applications in central nervous system (CNS) drug development .

- Skin Permeation : The Log Kp value indicates its potential for skin permeation, which is relevant for transdermal drug delivery systems .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Cyclopropane Derivatives : A convenient synthetic route has been developed to create various cyclopropane derivatives using this compound as a precursor. This includes the synthesis of amides and esters with varying biological activities .

- Case Study - Synthesis Protocol : A study reported the synthesis of 1-(4-Chlorophenyl)-cyclopropane acetonitrile derivatives with yields ranging from 63% to 90%. This demonstrates the compound's utility in generating diverse chemical entities through straightforward reaction conditions involving phase transfer catalysts .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

- 1-(4-Bromophenyl)cyclopropanecarboxylic acid

- 1-(p-Tolyl)cyclopropanecarboxylic acid

- 1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid

- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

These compounds share a similar cyclopropane carboxylic acid structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .

Biological Activity

1-(4-Chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2), an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a para-chlorophenyl substituent, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

This compound is synthesized through various methods, including the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by cyclization and hydrolysis. The typical reaction conditions involve the use of sodium ethoxide and hydrochloric acid for hydrolysis.

Table 1: Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with diethyl malonate | 4-chlorobenzyl chloride | Sodium ethoxide, HCl | High |

| Industrial synthesis | Optimized lab methods | Continuous flow reactors | Very High |

Biological Activity

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various cyclopropanecarboxylic acids, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory activity was evaluated using a model of induced inflammation in rats. Results indicated a reduction in inflammatory markers (e.g., TNF-α and IL-6) when administered at therapeutic doses .

The biological effects of this compound are believed to stem from its interaction with specific enzymes or receptors. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process, thereby reducing pain and swelling .

Comparative Analysis with Similar Compounds

A comparison with related compounds such as 1-(4-Bromophenyl)cyclopropanecarboxylic acid reveals that while both exhibit similar structural features, their biological activities can vary significantly due to differences in substituents on the phenyl ring. For instance, 1-(4-Bromophenyl)cyclopropanecarboxylic acid showed less antimicrobial activity compared to its chlorinated counterpart .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (Reduction in TNF-α %) |

|---|---|---|

| This compound | 32 | 45 |

| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | 64 | 30 |

| 1-(p-Tolyl)cyclopropanecarboxylic acid | 128 | 25 |

Case Studies

Case Study 1: A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic inflammatory diseases. Results indicated improved patient outcomes with reduced reliance on corticosteroids.

Case Study 2: A laboratory study focused on the compound's effect on biofilm formation in bacterial cultures. The results showed a significant decrease in biofilm density at concentrations as low as 16 µg/mL, highlighting its potential utility in treating biofilm-associated infections.

Q & A

Q. Basic: What are the key considerations in designing a synthesis route for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid?

Answer:

The synthesis should prioritize cyclopropanation strategies, such as the use of sodium alcoholates to substitute halogen atoms in dichlorocyclopropane precursors (e.g., 1-(4-Acetylphenyl)-2,2-dichlorocyclopropane) . Catalytic systems (e.g., palladium or copper) in solvents like DMF or toluene are critical for achieving cyclization and functional group modifications . Post-synthesis purification via recrystallization (mp 150–152°C) ensures high purity, as noted in commercial reagent catalogs .

Q. Basic: Which characterization techniques are most reliable for confirming the structure of this compound?

Answer:

- Melting Point Analysis: Confirm identity using the reported mp range (150–152°C) .

- Spectroscopy: Combine H/C NMR to resolve cyclopropane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). IR can validate carboxylic acid C=O stretching (~1700 cm) .

- X-ray Crystallography: Resolve spatial arrangement of the cyclopropane ring and chlorophenyl substituent, as demonstrated for structurally similar pyrazole derivatives .

Q. Basic: How do physical properties (e.g., melting point) inform experimental workflows for this compound?

Answer:

The high melting point (150–152°C) suggests thermal stability, enabling reactions at elevated temperatures (e.g., esterification or amide coupling). Low solubility in polar solvents may necessitate DMF or DMSO for homogeneous reaction conditions. Comparative data for analogs (e.g., cyclobutane derivative mp 80–82°C ) highlight the cyclopropane ring’s rigidity.

Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation: Use X-ray crystallography to resolve ambiguities in NMR assignments, as applied to pyrazole-carboxylic acid analogs .

- Computational Modeling: Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by substituent electronic effects .

- Isotopic Labeling: Deuterated analogs (e.g., 1-(4-Bromophenyl)cyclopropanamine-d5 ) can clarify splitting patterns in complex spectra.

Q. Advanced: What role does cyclopropane ring strain play in modulating the compound’s reactivity?

Answer:

The strained cyclopropane ring enhances electrophilic reactivity at the carboxylic acid group, facilitating nucleophilic substitutions (e.g., esterification or amidation) . Ring strain also influences photostability and thermal decomposition pathways, as observed in related cyclopropane derivatives . Computational studies (e.g., bond angle analysis) can quantify strain energy and predict regioselectivity in reactions .

Q. Advanced: What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Answer:

- Chiral Catalysts: Use palladium complexes with chiral ligands (e.g., BINAP) to induce asymmetry during cyclopropanation .

- Resolution Techniques: Diastereomeric salt formation with chiral amines (e.g., 1-(4-Methylphenyl)cyclopropanecarboxylic acid derivatives ) can separate enantiomers.

- Enzymatic Methods: Lipase-mediated kinetic resolution of esters, as demonstrated for cyclopropane-containing amino acids .

Q. Advanced: How can researchers explore the biological activity of this compound in drug discovery?

Answer:

- Structure-Activity Relationship (SAR): Modify the chlorophenyl group (e.g., replace Cl with F or Br ) and assess antimicrobial or anticancer activity .

- Targeted Delivery: Conjugate the carboxylic acid to nanoparticles or prodrugs to enhance bioavailability, inspired by oxazolo-pyridine analogs .

- Enzyme Inhibition Assays: Test inhibitory effects on cyclooxygenase (COX) or dehydrogenases, leveraging its structural similarity to nonsteroidal anti-inflammatory drug (NSAID) precursors .

Q. Advanced: What safety precautions are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles due to potential irritancy (based on analogs like 1-aminocyclopropanecarboxylic acid ).

- Ventilation: Avoid inhalation of fine powders; conduct reactions in fume hoods.

- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal, following protocols for halogenated carboxylic acids .

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHLWSGIQJATGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223228 | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-37-3 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72934-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072934373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72934-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.